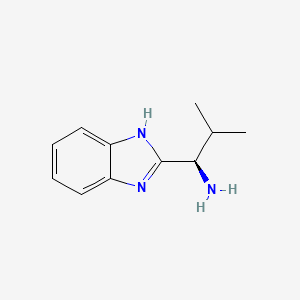

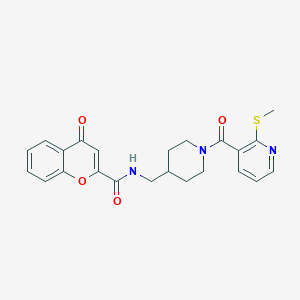

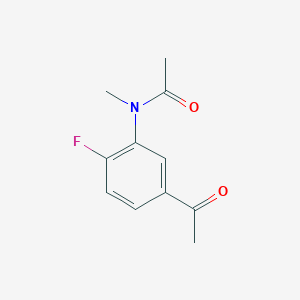

![molecular formula C15H14FN3O4S2 B3224632 tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate CAS No. 1235406-59-3](/img/structure/B3224632.png)

tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate

Overview

Description

Tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate is a chemical compound with the molecular formula C16H16N4O4S. It is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK) and has been extensively studied for its potential applications in cancer therapy.

Scientific Research Applications

1. Crystallography and Molecular Structure Analysis

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, closely related to tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate, is significant in crystallography and molecular structure studies. This compound's bond lengths and angles reveal a strong interaction between the sulfonyl group and the thiadiazole ring, suggesting potential applications in studying molecular interactions and designing new materials (Pedregosa et al., 1996).

2. Photophysical and Electrochemical Properties

Another related compound, 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, demonstrates the potential of such structures in studying the effects of conjugation on electronic, photophysical, and electrochemical properties. This is particularly relevant for applications in material science, where understanding these properties is crucial for the development of new materials and technologies (Huang et al., 2014).

3. Synthesis of Fluoromethyl Sulfones

The synthesis of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone, a variant of the compound , highlights its utility in organic chemistry, particularly in the synthesis of monofluoroalkenes. Such compounds have a wide range of applications in chemical synthesis and drug development (Zhu et al., 2010).

4. Enantioselective Synthesis

In enantioselective synthesis, compounds like tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate are used in the preparation of enantiomerically pure products. This is crucial in the pharmaceutical industry where the enantiomeric purity of drug molecules can significantly affect their efficacy and safety (Storgaard & Ellman, 2009).

5. Organic Light Emitting Diodes (OLEDs)

Research into materials like 2-(4′-((4-(9H-carbazol-9-yl)phenyl)sulfonyl)-[1,1′-biphenyl]-4-yl)-1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazole, which are structurally similar to tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate, indicates potential applications in the development of blue organic light-emitting diodes. These materials are promising for their high fluorescence quantum yield and mechanochromic properties, essential for advanced display technologies (Li et al., 2016).

6. Medicinal Chemistry and Drug Design

Research into compounds like triazolinone biphenylsulfonamide derivatives, related to tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate, reveals their significance in medicinal chemistry, particularly as angiotensin II antagonists. These compounds demonstrate strong receptor affinity, providing insights into the design of drugs targeting cardiovascular diseases (Ashton et al., 1994).

7. Synthesis of Biologically Active Compounds

The versatility of related thiazole derivatives in synthesizing biologically active compounds is notable. For instance, compounds such as norsulfazol (2-sulfanylamidothiazole), derived from similar structures, are used in antimicrobial therapies, indicating the potential of tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate in the development of new therapeutic agents (Sal’keeva et al., 2005).

8. Applications in Organic Electronics

The study of carbazole-dendrite-encapsulated electron acceptor cores, including variants similar to the compound , demonstrates their application in the development of organic electronics. These materials have been used to construct efficient, thermally activated delayed fluorescence emitters, crucial for advanced electronic and lighting applications (Wang et al., 2017).

properties

IUPAC Name |

tert-butyl N-(3-cyano-4-fluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O4S2/c1-15(2,3)23-14(20)19(13-8-24-9-18-13)25(21,22)11-4-5-12(16)10(6-11)7-17/h4-6,8-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCOKMODLNMJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138814 | |

| Record name | 1,1-Dimethylethyl N-[(3-cyano-4-fluorophenyl)sulfonyl]-N-4-thiazolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate | |

CAS RN |

1235406-59-3 | |

| Record name | 1,1-Dimethylethyl N-[(3-cyano-4-fluorophenyl)sulfonyl]-N-4-thiazolylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235406-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3-cyano-4-fluorophenyl)sulfonyl]-N-4-thiazolylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

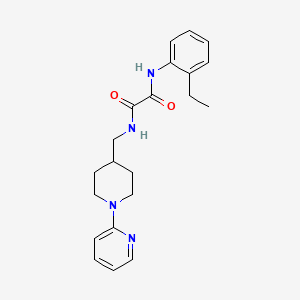

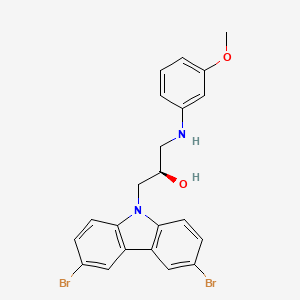

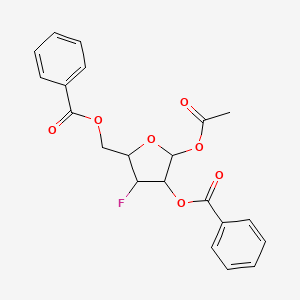

![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)

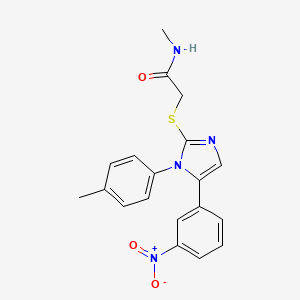

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B3224586.png)